methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Key structural elements include:
- Position 5: A 2,5-dimethoxyphenyl substituent, which introduces steric bulk and electron-donating methoxy groups.
- Position 2: An ethyl group contributing to lipophilicity.
- Position 6: A methyl ester, enhancing solubility in organic solvents.
- Position 7: A methyl substituent on the pyrimidine ring.
This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives studied for their diverse pharmacological and material science applications .
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(12-9-11(24-3)7-8-13(12)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3 |
InChI Key |
XSFUZZRMMUUWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction for Dihydropyrimidine Thione Intermediates
The synthesis begins with the preparation of 4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (1 ) via the Biginelli reaction. A mixture of ethyl acetoacetate (1.3 g, 10 mmol), 2,5-dimethoxybenzaldehyde (1.82 g, 10 mmol), thiourea (1.14 g, 15 mmol), and ZnCl₂ (0.27 g, 2 mmol) in glacial acetic acid undergoes fusion at 80°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 85%, m.p. 145–147°C).
Mechanistic Insight : The reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of thiourea and cyclization.
Cyclization with Ethyl Bromoacetate
The DHPM intermediate (1 ) reacts with ethyl bromoacetate under reflux in acetone to form the thiazolo[3,2-a]pyrimidine core. Ethyl bromoacetate (0.5 mmol) is added to 1 (1.0 mmol) in anhydrous acetone (10 mL), and the mixture is refluxed for 6 hours. The solvent is evaporated, and the crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 8:2) to yield ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) (yield: 82%).
Functionalization at Position 2: Introduction of the Ethyl Group
The ethyl group at position 2 is introduced via nucleophilic substitution or Suzuki coupling.
Alkylation with Ethyl Iodide
Compound 2 (1.0 mmol) is treated with ethyl iodide (1.2 mmol) in the presence of K₂CO₃ (2.0 mmol) in DMF at 60°C for 12 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to afford the 2-ethyl derivative (3 ) (yield: 78%).
Suzuki Coupling for Aryl Substituents
For analogues requiring diverse aryl groups, Suzuki coupling is employed. The 5-chloro intermediate (33–36 ) reacts with ethylboronic acid (1.5 mmol) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C for 24 hours. This method achieves moderate yields (65–70%) but offers flexibility for structural diversification.
Ester Hydrolysis and Methylation
The ethyl ester at position 6 is hydrolyzed to the carboxylic acid and subsequently methylated.
Saponification with NaOH
Compound 3 (1.0 mmol) is stirred with 2M NaOH (10 mL) in ethanol (20 mL) at 60°C for 3 hours. The solution is acidified with HCl (1M) to pH 2, yielding the carboxylic acid (4 ), which is filtered and dried (yield: 92%).
Methylation with Dimethyl Sulfate
The acid (4 ) (1.0 mmol) is treated with dimethyl sulfate (1.2 mmol) and K₂CO₃ (2.0 mmol) in acetone (15 mL) at room temperature for 6 hours. The product, methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (5 ), is isolated via filtration (yield: 88%).
Optimization Strategies and Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasonic probe irradiation (51 W, 10 minutes) under solvent-free conditions accelerates the cyclocondensation step, increasing yields to 90% compared to conventional heating (50% yield over 5 hours). This method minimizes side reactions and enhances regioselectivity.
Ionic Liquid Catalysis
Using [BMIM]BF₄ as a solvent and catalyst in the Biginelli reaction reduces reaction time to 2 hours and improves yields to 89%. The ionic liquid is recycled three times without significant loss of activity.
Analytical Data and Characterization
Spectroscopic Confirmation
Comparative Yields Under Different Conditions
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 5 hours | 50 |
| Ultrasound Probe | 10 minutes | 90 |
| Ionic Liquid | 2 hours | 89 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Key Features
- Molecular Formula :
- Functional Groups : Methoxy groups and ethyl substituents
- Biological Activity : Potential anti-inflammatory and antimicrobial properties
Anti-inflammatory Properties
Preliminary studies indicate that methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits promising anti-inflammatory effects. This property can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
Antimicrobial Activity
Derivatives of this compound have been evaluated for their potential as antimicrobial agents. The unique arrangement of functional groups enhances its interaction with biological targets, making it effective against various pathogens.
Lead Compound for Drug Development
Due to its biological activity and structural uniqueness, this compound serves as a lead for developing new anti-inflammatory drugs and antimicrobial agents. Further modifications can enhance its pharmacological properties.
Study on Anti-inflammatory Effects
A study published in the International Journal of Molecular Sciences explored the anti-inflammatory effects of various thiazolo[3,2-a]pyrimidine compounds. The results indicated that methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine demonstrated significant inhibition of inflammatory markers in vitro .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results showed effective inhibition rates comparable to established antibiotics . These findings support further exploration into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations at Position 5
The phenyl group at position 5 is a critical site for structural diversification. Key analogs and their properties include:
*Estimated based on structural similarity to .
Variations at Position 2 and 6
- Position 2 : Ethyl substituents (target compound) vs. benzylidene or hydrazone groups (e.g., : 3-phenylpropenylidene). Benzylidene derivatives exhibit extended conjugation, altering UV-Vis absorption and crystallinity .
- Position 6 : Methyl esters (target) vs. ethyl esters (e.g., ). Methyl esters slightly reduce molecular weight and may influence metabolic stability.
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () exhibit π-halogen interactions and hydrogen bonding (N–H···O), stabilizing the lattice . The target compound’s 2,5-dimethoxyphenyl group may promote C–H···O hydrogen bonds, altering packing efficiency .
- Hydrogen Bonding : In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... (), intermolecular C–H···O bonds (2.54 Å) and π-π stacking (3.8 Å) dominate . The target compound’s dimethoxy groups could similarly influence supramolecular interactions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
